molecular formula C12H18N2O B3144630 2-amino-N,N-diethyl-2-phenylacetamide CAS No. 55610-31-6

2-amino-N,N-diethyl-2-phenylacetamide

Cat. No. B3144630
CAS RN: 55610-31-6
M. Wt: 206.28 g/mol
InChI Key: KPELKXJLJANTNR-UHFFFAOYSA-N
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Description

2-amino-N,N-diethyl-2-phenylacetamide, also known as 2-amino-N,N-diethyl-2-phenylacetamide hydrochloride, is a chemical compound with the molecular formula C12H18N2O . It is a powder at room temperature .


Molecular Structure Analysis

The molecular structure of 2-amino-N,N-diethyl-2-phenylacetamide hydrochloride is represented by the InChI code 1S/C12H18N2O.ClH/c1-3-14(4-2)12(15)11(13)10-8-6-5-7-9-10;/h5-9,11H,3-4,13H2,1-2H3;1H . This indicates that the molecule consists of a phenyl group (C6H5-) attached to a carbonyl group (C=O), which is in turn attached to an amine group (NH2) and a diethylamino group ((C2H5)2N-).


Physical And Chemical Properties Analysis

The molecular weight of 2-amino-N,N-diethyl-2-phenylacetamide hydrochloride is 242.75 . It is a powder at room temperature . Unfortunately, other physical and chemical properties like solubility, density, and boiling point are not available in the sources I found.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Boric Acid Catalyzed Ugi Three-Component Reaction : A method for synthesizing 2-arylamino-2-phenylacetamide using aldehydes, amines, and isocyanides in water catalyzed by boric acid (B(OH)3) has been developed. The synthesized 2-arylamino-2-phenylacetamides can be efficiently converted into α-amino acids through acidic hydrolysis (Kumar, Saxena, & Gupta, 2013).
  • Nanoparticle Catalyzed Reactions : ZnO nanoparticles have been used to catalyze Ugi type three-component reactions for synthesizing 2-arylamino-2-phenylacetimidamide from aldehydes, amines, and isocyanides in aqueous media. This method is noted for its high yield, good atom economy, and efficiency (Kumar, Saxena, & Gupta, 2013).

Pharmaceutical and Biological Applications

  • Insect Repellent Research : Various aromatic amides, analogs of N,N-diethyl-2-phenylacetamide, were synthesized and evaluated for their insect repellent properties. Studies were conducted to observe the behavioral responses and repellent activity of these amides against Aedes aegypti mosquitoes (Garud et al., 2011).
  • Glutaminase Inhibitors : Analogs of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide were synthesized and evaluated as inhibitors of kidney-type glutaminase (GLS). These analogs are important for understanding the therapeutic potential of GLS inhibition in cancer research (Shukla et al., 2012).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-amino-N,N-diethyl-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-3-14(4-2)12(15)11(13)10-8-6-5-7-9-10/h5-9,11H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPELKXJLJANTNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(C1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N,N-diethyl-2-phenylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PKC Thakuri - 2021 - search.proquest.com
Amines are an important class of functional group found in various natural products, pharmaceuticals, and agrochemicals. There have therefore been several approaches developed for …
Number of citations: 2 search.proquest.com

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